Bromophenol blue (sodium)
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Overview
Description
Bromophenol blue (sodium): , also known as 3,3-Bis(3,5-dibromo-4-hydroxyphenyl)-2,1λ6-benzoxathiole-1,1(3H)-dione sodium salt, is a pH indicator and dye. It is widely used in various scientific fields due to its ability to change color in response to pH changes. This compound is particularly useful in molecular biology, electrophoresis, and as a tracking dye in gel electrophoresis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromophenol blue (sodium) can be synthesized by slowly adding excess bromine to a hot solution of phenolsulfonphthalein in glacial acetic acid . The reaction involves the bromination of phenolsulfonphthalein, resulting in the formation of bromophenol blue.
Industrial Production Methods: In industrial settings, bromophenol blue (sodium) is produced by dissolving bromophenol blue powder in a sodium hydroxide solution and then diluting it with purified water . This method ensures the compound is in its sodium salt form, which is more soluble and easier to handle in various applications.
Chemical Reactions Analysis
Types of Reactions: Bromophenol blue (sodium) undergoes several types of chemical reactions, including:
Acid-Base Reactions: It acts as a pH indicator, changing color from yellow at pH 3.0 to blue at pH 4.6.
Oxidation-Reduction Reactions: Bromophenol blue can participate in redox reactions, although these are less common in its typical applications.
Common Reagents and Conditions:
Acid-Base Reactions: Common reagents include hydrochloric acid and sodium hydroxide, which are used to adjust the pH of the solution.
Oxidation-Reduction Reactions: Various oxidizing and reducing agents can be used, depending on the specific application.
Major Products Formed: The primary product of bromophenol blue (sodium) reactions is the color change observed in acid-base titrations. In oxidation-reduction reactions, the products depend on the specific reagents used.
Scientific Research Applications
Chemistry: Bromophenol blue (sodium) is used as a pH indicator in various chemical analyses. Its color change properties make it valuable for monitoring pH changes in titrations and other chemical reactions .
Biology: In molecular biology, bromophenol blue (sodium) is used as a tracking dye in gel electrophoresis. It helps visualize the progress of DNA, RNA, and protein samples during electrophoresis .
Medicine: Bromophenol blue (sodium) is used in diagnostic assays and histology to differentiate between different cell types and tissues .
Industry: In industrial applications, bromophenol blue (sodium) is used in the manufacturing of diagnostic assays and as a dye in various processes .
Mechanism of Action
Bromophenol blue (sodium) exerts its effects primarily through its ability to change color in response to pH changes. At low pH, the compound absorbs ultraviolet and blue light most strongly, appearing yellow in solution. At neutral pH, it absorbs red light most strongly and transmits blue light, resulting in a blue solution . This color change is due to the reversible protonation and deprotonation of the compound’s phenolic groups.
Comparison with Similar Compounds
Phenolphthalein: Another pH indicator that changes color from colorless to pink as the pH increases.
Bromocresol Green: A pH indicator that changes color from yellow to blue over a different pH range.
Methyl Orange: A pH indicator that changes color from red to yellow as the pH increases.
Uniqueness: Bromophenol blue (sodium) is unique due to its specific pH range and color change properties. It is particularly useful in electrophoresis applications due to its slight negative charge, which allows it to migrate in the same direction as DNA or protein samples . This property makes it an excellent tracking dye for monitoring the progress of electrophoresis experiments.
Properties
IUPAC Name |
sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]phenolate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)28-29(19,26)27;/h1-8,24-25H;/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZIFXHXPKAOGJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(S(=O)(=O)O2)(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)[O-])Br.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Br4NaO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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